molecular formula C26H40FNO6S B12385295 Antiproliferative agent-27

Antiproliferative agent-27

Cat. No.: B12385295
M. Wt: 513.7 g/mol
InChI Key: TXLVGJSCAFBYQI-LJZRNWMHSA-N
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Description

Notably, structurally and functionally related compounds, such as compound 2c and compound 3 from a 2017 study, have been extensively characterized . These analogs belong to a class of tricyclic alkaloid-like molecules synthesized via a bridged Ritter reaction, featuring chlorine substituents at key positions (C-2 and C-18) critical for their bioactivity.

Properties

Molecular Formula

C26H40FNO6S

Molecular Weight

513.7 g/mol

IUPAC Name

(5R,7S,8R)-5-dodecylsulfonyl-6-fluoro-8-hydroxy-7-phenylmethoxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one

InChI

InChI=1S/C26H40FNO6S/c1-2-3-4-5-6-7-8-9-10-14-17-35(31,32)25-22(27)24(33-18-20-15-12-11-13-16-20)23(29)21-19-34-26(30)28(21)25/h11-13,15-16,21-25,29H,2-10,14,17-19H2,1H3/t21?,22?,23-,24-,25-/m1/s1

InChI Key

TXLVGJSCAFBYQI-LJZRNWMHSA-N

Isomeric SMILES

CCCCCCCCCCCCS(=O)(=O)[C@@H]1C([C@H]([C@@H](C2N1C(=O)OC2)O)OCC3=CC=CC=C3)F

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)C1C(C(C(C2N1C(=O)OC2)O)OCC3=CC=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiproliferative agent-27 typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction of ketene precursors and N-substituted imines . This reaction is carried out under controlled conditions to ensure the formation of the desired β-lactam compounds. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Antiproliferative agent-27 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Antiproliferative agent-27 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cell proliferation and apoptosis.

    Medicine: Investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: Used in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antiproliferative efficacy, selectivity, and mechanisms of action of compound 2c and related agents are compared below, supported by experimental data and structural insights.

Activity Against Breast Cancer Cell Lines

  • It induces G2/M cell cycle arrest and apoptosis via phosphatidylserine externalization .
  • Compound 3: Shows broad-spectrum activity against leukemia, colon cancer, and melanoma (IC50 < 10 µM) but is less effective against MDA-MB-231 (IC50 = 38.9 µM). Its activity is attributed to an unsaturated bond at C-21, as hydrogenation (compound 10) abolishes cytotoxicity (IC50 > 50 µM) .
  • Trifluoromethyl-Substituted Ureas (9b/9d) : Demonstrate superior activity (IC50 < 5 µM) against HCT116 and A549 cells compared to methoxy- or trifluoromethoxy-substituted analogs, highlighting electron-withdrawing substituents as key drivers of potency .

Selectivity for Cancer vs. Normal Cells

  • Compound 2c: Non-toxic to non-cancerous VERO cells at 50 µM, indicating cancer-specific targeting .
  • Aminoalkylated Polymethoxyflavonoids: Exhibit moderate activity (IC50 = 9.51–53.33 µM) against HeLa and HCC1954 cells but lack selectivity data .

Structural-Activity Relationships (SAR)

  • Unsaturated Bonds : The α,β-unsaturated system in compound 3 enhances cytotoxicity, as saturation (compound 10) reduces potency .
  • Electron-Withdrawing Groups : Trifluoromethyl substituents in urea derivatives (9b/9d) improve antiproliferative activity over methoxy groups, suggesting enhanced target engagement .

Mechanistic Divergence

  • Cell Cycle Arrest : Compound 2c uniquely blocks the G2/M phase in MDA-MB-231 cells, reducing G0/G1 populations by 20% .
  • Apoptosis Induction : Both 2c and agent-27 trigger apoptosis, but only 2c’s mechanism (via Annexin V-FITC staining) is validated .

Table 1. Comparative Profile of Antiproliferative Agents

Compound Target Cell Line(s) IC50 (µM) Selectivity (Cancer vs. Normal) Key Mechanism Structural Features References
2c MDA-MB-231 7.9 High (VERO cells unaffected) G2/M arrest, apoptosis Cl at C-2/C-18
3 Leukemia, Colon, Melanoma <10 (varies) Moderate Broad cytotoxicity Tricyclic, unsaturated bond
9b/9d HCT116, A549 <5 Not reported Unknown Trifluoromethyl substituent
Aminoalkylated Flavonoids HeLa, HCC1954 9.51–53.33 Not reported Unknown Aminoalkyl groups on flavonoids
Agent-27 Unspecified N/A Not reported Apoptosis induction Undisclosed (compound 11)

Key Research Findings and Implications

Compound 2c emerges as a lead candidate for triple-negative breast cancer due to its potency, selectivity, and well-defined mechanism.

Electron-Withdrawing Groups (e.g., Cl, CF3) consistently enhance activity across diverse scaffolds, guiding future synthetic efforts.

Structural Rigidity : Unsaturated bonds in tricyclic systems (e.g., compound 3) are essential for maintaining cytotoxicity, as seen in the loss of activity in hydrogenated analogs.

Q & A

Q. How can researchers enhance the reproducibility of this compound studies in interdisciplinary teams?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) for real-time data sharing. Use version-controlled protocols (e.g., GitHub) and pre-register experimental designs on platforms like Open Science Framework. Cross-validate findings with orthogonal assays (e.g., clonogenic assays alongside flow cytometry) to confirm mechanistic conclusions .

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